Cadmium potassium iodide (1/1/3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cadmium iodide involves the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid. Alternatively, the compound can be made by heating cadmium with iodine . Potassium iodide is prepared by reacting iodine with potassium hydroxide . The synthesis of cadmium potassium iodide (1/1/3) specifically is not well-documented in the available literature.Molecular Structure Analysis

Cadmium iodide has a crystal structure typical for compounds of the form MX2 with strong polarization effects. The iodide anions in CdI2 form a hexagonal close-packed lattice, while the cadmium cations occupy all of the octahedral holes in alternating layers . A molecule of potassium iodide consists of one potassium cation and one iodide anion, which are held together by an ionic bond .Chemical Reactions Analysis

Cadmium iodide can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Potassium iodide can be oxidized into an I2 molecule by introducing an oxidizing agent to it .Physical And Chemical Properties Analysis

Cadmium iodide is a white hygroscopic solid with a density of 5.640 g/cm3. It has a melting point of 387 °C and a boiling point of 742 °C . Potassium iodide appears as cubical crystals, powder, or white granules. It has a density of 3.12 g/cm3, a melting point of 681 °C, and a boiling point of 1,330 °C .Safety And Hazards

Cadmium iodide is considered hazardous. It is toxic if swallowed or inhaled, and it is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure . Potassium iodide is generally safe for use but can cause side effects such as vomiting, diarrhea, abdominal pain, rash, and swelling of the salivary glands .

特性

IUPAC Name |

potassium;cadmium(2+);triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZIEXVOQBIBV-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

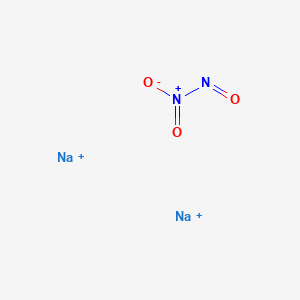

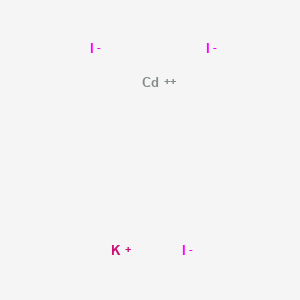

[K+].[Cd+2].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdI3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648448 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium potassium iodide (1/1/3) | |

CAS RN |

14429-88-0 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)